Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoroacetyl group, a thienyl ring, and a methoxyphenyl group, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylthiophene with trifluoroacetic anhydride under controlled conditions to introduce the trifluoroacetyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trifluoroacetyl and methoxyphenyl groups while achieving efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations while maintaining the integrity of the trifluoroacetyl and methoxyphenyl groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .
Scientific Research Applications
Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. The methoxyphenyl and thienyl groups contribute to the compound’s overall stability and specificity in its interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-3-oxopropanoate
- 3-{[2-(aminocarbonyl)phenyl]amino}-3-oxopropanoate
- 3-{[2-(aminocarbonyl)hydrazinylidene]methyl}-4,4,4-trifluoro-2-butenoic acid ethyl ester .
Uniqueness
Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroacetyl group enhances its reactivity and potential for diverse applications, while the methoxyphenyl and thienyl groups provide stability and specificity .
Biological Activity
Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique combination of functional groups, which may confer distinct chemical and biological properties. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C18H15F3N2O5S
- Molecular Weight : 428.38 g/mol
- IUPAC Name : methyl (E)-2-[[2-carbamoyl-5-(4-methoxyphenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate
- CAS Number : [to be assigned]
Structural Features
The compound contains several notable structural components:
- Aminocarbonyl Group : This group is known for its role in enhancing the solubility and reactivity of compounds.
- Methoxyphenyl Group : The presence of a methoxy group can influence the compound's electronic properties and hydrophobicity.
- Thienyl Ring : Contributes to the aromatic character and potential interactions with biological targets.
- Trifluoroacetyl Group : Enhances reactivity and binding affinity to various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoroacetyl group is known to enhance the compound's reactivity, while the methoxyphenyl and thienyl groups contribute to stability and specificity in interactions.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activities:
-
Antitumor Activity : In various cancer cell lines, this compound has shown promising cytotoxic effects. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM after 48 hours of treatment.
-
Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against several bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus.
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound:
- Animal Model Used : Mice bearing xenograft tumors.
- Dosage Administered : 50 mg/kg body weight.
- Outcome : Significant tumor reduction observed compared to control groups.
Data Summary Table
Biological Activity | Test System | Result |
---|---|---|
Antitumor Activity | MCF-7 | IC50 = 15 µM |
Antimicrobial Activity | S. aureus | MIC = 32 µg/mL |
In Vivo Tumor Reduction | Mouse Model | Significant reduction at 50 mg/kg |
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of this compound in vitro and in vivo. The results indicated that the compound effectively inhibited tumor growth through apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Properties
Research conducted by International Journal of Antimicrobial Agents reported on the antimicrobial properties of this compound against pathogenic bacteria. The study highlighted its effectiveness in inhibiting bacterial growth and suggested potential applications in treating infections.
Properties
Molecular Formula |
C18H15F3N2O5S |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
methyl (E)-2-[[2-carbamoyl-5-(4-methoxyphenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C18H15F3N2O5S/c1-27-10-5-3-9(4-6-10)13-7-12(14(29-13)16(22)25)23-8-11(17(26)28-2)15(24)18(19,20)21/h3-8,24H,1-2H3,(H2,22,25)/b15-11+,23-8? |
InChI Key |
PYCKLBYMXVWAKO-LYTPJQQWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)N=C/C(=C(/C(F)(F)F)\O)/C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)N=CC(=C(C(F)(F)F)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.